3-Ethoxy-4-methylcyclohex-2-en-1-one
Description
3-Ethoxy-4-methylcyclohex-2-en-1-one (CAS: 87994-96-5) is a cyclic enone derivative featuring a cyclohexenone backbone substituted with an ethoxy group at position 3 and a methyl group at position 4 . Its molecular formula is $ \text{C}9\text{H}{14}\text{O}_2 $, and its structure (SMILES: CCOC1=CC(=O)CCC1C) reveals an α,β-unsaturated ketone system, which is pivotal for its reactivity in conjugate addition and cycloaddition reactions.
Properties
CAS No. |
87994-96-5 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-ethoxy-4-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-3-11-9-6-8(10)5-4-7(9)2/h6-7H,3-5H2,1-2H3 |
InChI Key |
PTWQHROVEZPPDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)CCC1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
From Cyclohexanone: : One common method to synthesize 3-ethoxy-4-methylcyclohex-2-en-1-one involves the alkylation of cyclohexanone. The process typically includes the following steps:
α-Bromination: Cyclohexanone is brominated at the α-position using bromine in acetic acid.
Ethoxylation: The brominated intermediate is then reacted with ethanol in the presence of a base to introduce the ethoxy group.
Methylation: Finally, the compound is methylated using a methylating agent such as methyl iodide.
-
From 3-Methylcyclohex-2-en-1-one: : Another route involves the ethoxylation of 3-methylcyclohex-2-en-1-one:
Ethoxylation: 3-Methylcyclohex-2-en-1-one is reacted with ethanol in the presence of a strong base like sodium ethoxide to introduce the ethoxy group at the desired position.
Industrial Production Methods
Industrial production of 3-ethoxy-4-methylcyclohex-2-en-1-one typically involves large-scale batch or continuous processes using the above synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-Ethoxy-4-methylcyclohex-2-en-1-one can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives. Common reagents include sodium hydroxide and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic solution, followed by the addition of alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various alkylated or functionalized derivatives.
Scientific Research Applications
3-Ethoxy-4-methylcyclohex-2-en-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity. It can be a precursor for the synthesis of various therapeutic agents.
Materials Science: It is used in the preparation of polymers and other materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups can influence the compound’s binding affinity and reactivity. The compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of 3-ethoxy-4-methylcyclohex-2-en-1-one, a comparative analysis with analogous cyclohexenone derivatives is provided below.
Substituent Effects on Physical and Chemical Properties
Compound A : 4-Hydroxy-3,5,5-trimethyl-4-[(1E)-3-oxobut-1-en-1-yl]cyclohex-2-en-1-one (CAS: 15764-81-5)
- Key Differences: Replaces the ethoxy group with a hydroxyl group at position 4, increasing polarity and hydrogen-bonding capacity . The conjugated enone system is extended by a 3-oxobut-1-en-1-yl substituent, which may alter UV absorption and reactivity in Diels-Alder reactions .
Compound B: 2-[1-(Ethoxyimino)propyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one (CAS: 87820-88-0)
- Key Differences: Features an ethoxyimino group (-ON=C-) instead of ethoxy, introducing tautomeric possibilities and nucleophilic reactivity at the imine nitrogen . A bulky 2,4,6-trimethylphenyl group at position 5 imposes significant steric hindrance, likely slowing reaction kinetics in electrophilic attacks .
Reactivity and Stability
- 3-Ethoxy-4-methylcyclohex-2-en-1-one: The ethoxy group’s electron-donating nature may stabilize the enone system against nucleophilic attacks compared to hydroxylated analogs .
- Extended conjugation may enhance photochemical reactivity, relevant in natural product synthesis.
- Compound B: The ethoxyimino group enables oxime formation, expanding utility in coordination chemistry or as a chelating agent . Steric shielding from the trimethylphenyl group likely improves thermal stability .
Comparative Data Table
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